(2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the aromatic rings.
Scientific Research Applications
(2E,5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Its potential anticancer activity is being explored for the development of new chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.
Benzothiazoles: Similar in structure, these compounds also exhibit diverse biological activities, including anticancer and antimicrobial effects.
Imidazolidinones: These compounds have a similar ring structure and are used in various pharmaceutical applications.
Uniqueness
(2E,5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both methoxyphenyl and methylphenyl groups, which contribute to its distinct chemical behavior and potential applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H16N2O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O2S/c1-12-4-3-5-14(10-12)19-18-20-17(21)16(23-18)11-13-6-8-15(22-2)9-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-11+ |
InChI Key |
VDUQRYWGXKAQTC-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OC)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
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